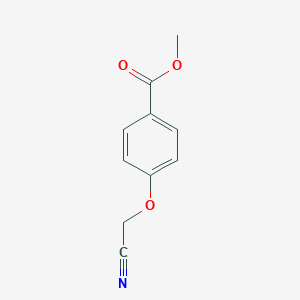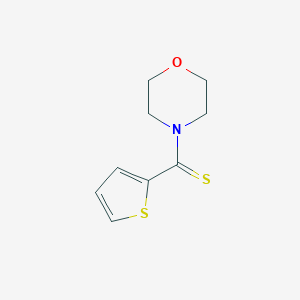
Morpholin-4-yl(thiophen-2-yl)methanethione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Morpholin-4-yl(thiophen-2-yl)methanethione involves the reaction of thiourea, morpholine, and thiophene aldehyde. To the aqueous solution of thiourea (0.76 g, 0.01 mol), morpholine (0.86 ml, 0.01 mol) was added and stirred for 5 min. To this, ethanolic solution of thiophene aldehyde (1.05 ml, 0.01 mol) was added dropwise, with constant stirring at room temperature for 2 h .Molecular Structure Analysis
The molecular structure of Morpholin-4-yl(thiophen-2-yl)methanethione is characterized by a thione and morpholine ring. Further structural analysis may require advanced techniques such as X-ray crystallography .Chemical Reactions Analysis
Morpholin-4-yl(thiophen-2-yl)methanethione has been studied as a corrosion inhibitor for mild steel in hydrochloric acid solution. The inhibition efficiency increases with an increase in the concentration of the inhibitor .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Comparative Study of Catalysis in Synthesis : Morpholin-4-yl(thiophen-2-yl)methanethione derivatives were synthesized using the Willgerodt-Kindler reaction under microwave heating. The study highlighted the effectiveness of acid and basic catalysis, with morpholine and montmorillonite K-10 being crucial for the reaction, demonstrating favorable conditions for synthesizing thiobenzamides and derivatives (Agnimonhan et al., 2014).
Anti-trypanosomal Activity and Toxicity Assessment : Another study synthesized morpholin-4-yl(thiophen-2-yl)methanethione derivatives to evaluate their trypanocidal activity and toxicity. The derivatives displayed weak trypanocidal activities but showed significant toxicity against Artemia salina Leach, suggesting potential applications in cancer treatment (Agnimonhan et al., 2012).
Crystal Structure Analysis : A study on the crystal structure of a related compound, mercapto-N-phenylformimidoyl-1-ethyl-3-(2-morpholinoethyl)benzimidazolinium inner salt, provided insights into the molecular geometry, showing the morpholine ring in a chair conformation and highlighting the stabilizing effects of intermolecular contacts (Akkurt et al., 2005).
Potential Applications
Design of Novel Thiophene Derivatives : Research on the design and synthesis of novel thiophene derivatives incorporating morpholin-4-yl groups explored their potential as anti-inflammatory agents. These studies provided valuable data on the compounds' molecular modeling and their efficacy in inhibiting inflammation, showing promise for the development of new anti-inflammatory drugs (Helal et al., 2015).
Chemosensors for Metal Ion Detection : Novel chemosensors based on morpholin-4-yl(thiophen-2-yl)methanethione derivatives were developed for the selective identification of toxic Pd2+ ions. These chemosensors exhibited fluorescence turn-off performances in methanol, demonstrating their potential for environmental monitoring and the detection of palladium ions (Shally et al., 2020).
Biocidal Activities and Acute Toxicity Studies : A study focused on the synthesis of 4,4′-dimorpholyl-methanes, derived from morpholine, showed varying degrees of biocidal activity and acute toxicity. These compounds were evaluated for their potential as ecological chemical products in industrial applications, particularly in the petroleum industry, offering insights into the design of low-toxicity biocides (Hernández-Altamirano et al., 2010).
Eigenschaften
IUPAC Name |
morpholin-4-yl(thiophen-2-yl)methanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS2/c12-9(8-2-1-7-13-8)10-3-5-11-6-4-10/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHKXXQHVIOSMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303503 | |
| Record name | morpholin-4-yl(2-thienyl)methanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-yl(thiophen-2-yl)methanethione | |
CAS RN |
6391-98-6 | |
| Record name | 4-Morpholinyl-2-thienylmethanethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6391-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 158626 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006391986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC158626 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158626 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | morpholin-4-yl(2-thienyl)methanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-THIENYLTHIOFORMYL)-MORPHOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



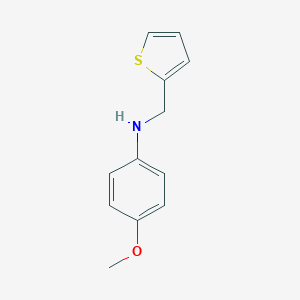
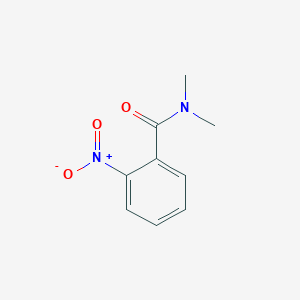
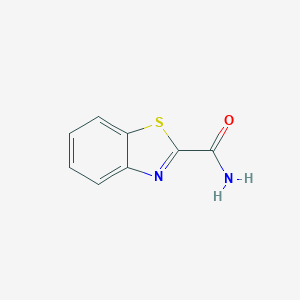
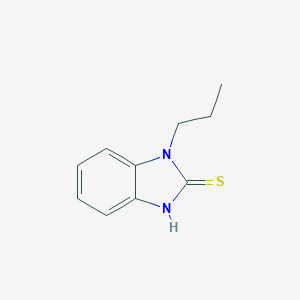
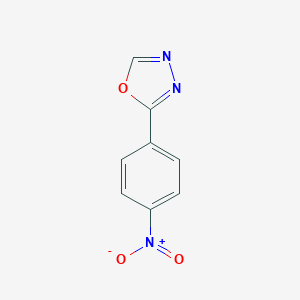
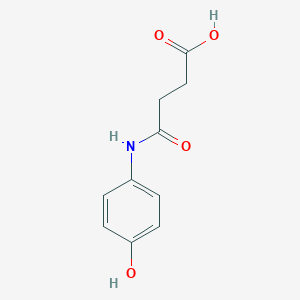
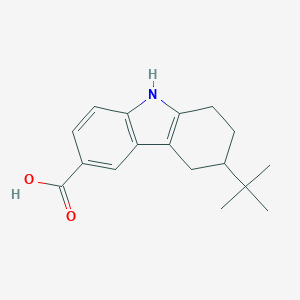
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B181855.png)
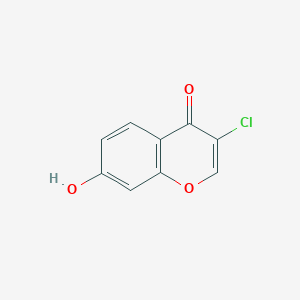
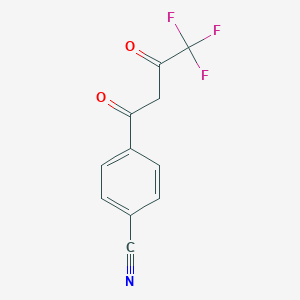
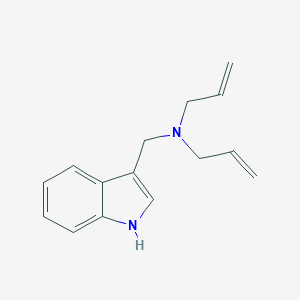
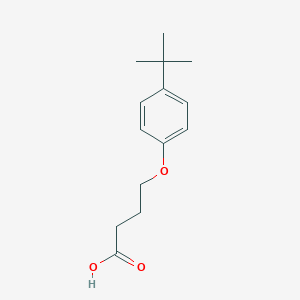
![4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B181866.png)
